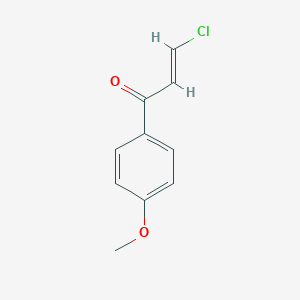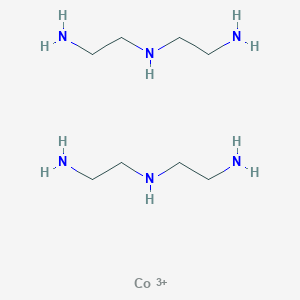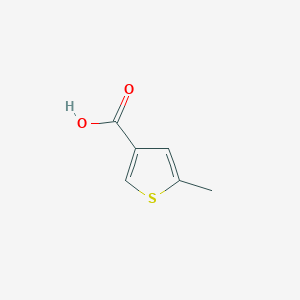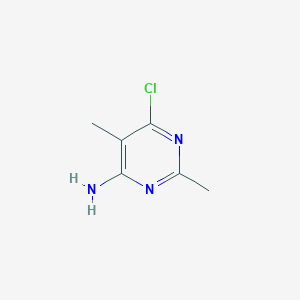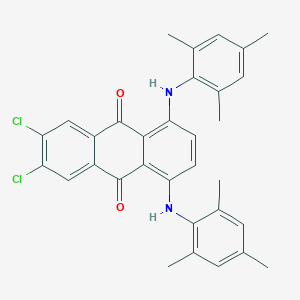
6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone (DTAQ) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of anthraquinone and is commonly used as a fluorescent dye in biological staining and imaging. DTAQ has also been studied extensively for its potential therapeutic applications due to its ability to inhibit certain enzymatic activities and induce oxidative stress in cancer cells.
Wirkmechanismus
6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone inhibits the activity of topoisomerase II by binding to the enzyme and preventing it from carrying out its normal functions. This leads to the accumulation of DNA strand breaks and ultimately cell death. This compound also induces oxidative stress in cancer cells by generating reactive oxygen species (ROS) that cause damage to cellular components such as DNA, proteins, and lipids.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects on cancer cells. It induces oxidative stress and DNA damage, leading to apoptosis or cell death. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone has several advantages for use in lab experiments. It is a highly specific inhibitor of topoisomerase II, making it a valuable tool for studying the enzyme's function. This compound also has fluorescent properties, making it useful for biological imaging and staining. However, this compound can be toxic to cells at high concentrations, limiting its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone. One potential application is in the development of new cancer therapies. This compound has shown promising results in preclinical studies and may be a valuable addition to current treatment options. Additionally, this compound's fluorescent properties make it a useful tool for studying cellular processes such as autophagy and mitophagy. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields of study.
Synthesemethoden
6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone can be synthesized through a multi-step process that involves the reaction of 2,4,6-trimethylaniline with 1,4-dichloroanthraquinone in the presence of a catalyst such as aluminum chloride. The resulting product can then be purified through various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
6,7-Dichloro-1,4-bis(2,4,6-trimethylanilino)anthraquinone has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been found to induce oxidative stress in cancer cells, leading to apoptosis or cell death. Additionally, this compound has been used as a fluorescent dye in biological imaging and staining, particularly in the visualization of lysosomes and mitochondria.
Eigenschaften
CAS-Nummer |
18038-98-7 |
|---|---|
Molekularformel |
C32H28Cl2N2O2 |
Molekulargewicht |
543.5 g/mol |
IUPAC-Name |
6,7-dichloro-1,4-bis(2,4,6-trimethylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C32H28Cl2N2O2/c1-15-9-17(3)29(18(4)10-15)35-25-7-8-26(36-30-19(5)11-16(2)12-20(30)6)28-27(25)31(37)21-13-23(33)24(34)14-22(21)32(28)38/h7-14,35-36H,1-6H3 |
InChI-Schlüssel |
CJKCVIQDKUVJTL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4C)C)C)C(=O)C5=CC(=C(C=C5C3=O)Cl)Cl)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4C)C)C)C(=O)C5=CC(=C(C=C5C3=O)Cl)Cl)C |
Andere CAS-Nummern |
18038-98-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




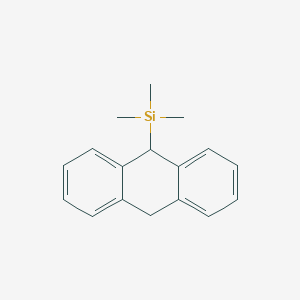


![3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one](/img/structure/B102773.png)


